![molecular formula C19H22N2O4S B4655006 N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4655006.png)
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-[(methylsulfonyl)amino]benzamide is a novel chemical compound that has shown promising results in scientific research. This compound is also known as DMDB-MO-4 and has been found to have potential applications in various fields of research, including drug discovery, cancer treatment, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of DMDB-MO-4 is not yet fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cell proliferation and DNA repair. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMDB-MO-4 has been found to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been found to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of DMDB-MO-4 is its potential use in cancer treatment. It has been found to be effective against several types of cancer cells, including breast, lung, and prostate cancer cells. However, one of the limitations of DMDB-MO-4 is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in the treatment of various diseases.
Future Directions
There are several future directions for research on DMDB-MO-4. One area of research is to further understand its mechanism of action and optimize its use in the treatment of various diseases. Another area of research is to study its potential use in combination with other drugs to improve its efficacy. Additionally, research can be focused on developing new derivatives of DMDB-MO-4 with improved properties and reduced toxicity.
Scientific Research Applications
DMDB-MO-4 has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research is its use in cancer treatment. Studies have shown that DMDB-MO-4 has anticancer properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-4-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-19(2)12-16(15-6-4-5-7-17(15)25-19)20-18(22)13-8-10-14(11-9-13)21-26(3,23)24/h4-11,16,21H,12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYKTZYPLJNGJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-[(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.